Homoharringtonamide
Description
Homoharringtonamide is a cephalotaxine-derived alkaloid isolated from the bark of Cephalotaxus species. Structurally, it features a cephalotaxine core (a pentacyclic benzazepine scaffold) conjugated with a side chain containing an amide functional group . Its molecular formula is C₂₉H₃₇NO₉, with a CAS registry number of 119767-03-2 . Initial studies using tandem mass spectrometry identified its proposed structure as "Formula 16," distinguishing it from ester-based derivatives like homoharringtonine .
Properties
CAS No. |
119767-03-2 |
|---|---|
Molecular Formula |
C29H37NO10 |
Molecular Weight |
559.612 |
InChI |
InChI=1S/C29H37NO10/c1-27(2,34)8-5-9-29(35,15-23(32)37-4)26(33)40-25-21(36-3)14-28-10-6-22(31)30(28)11-7-17-12-19-20(39-16-38-19)13-18(17)24(25)28/h12-14,24-25,34-35H,5-11,15-16H2,1-4H3/t24-,25-,28+,29+/m1/s1 |
InChI Key |
YOJBNRXCKCTVGL-RZCBTRPQSA-N |
SMILES |
CC(C)(CCCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5=O)C=C1OC)OCO4)O)O |
Synonyms |
homoharringtonamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Homoharringtonamide belongs to a family of cephalotaxine alkaloids, which include both ester and amide derivatives. Below is a detailed comparison with structurally and functionally related compounds:
Structural and Functional Comparison
Key Findings from Comparative Studies
Amide vs. However, ester derivatives (e.g., homoharringtonine) exhibit stronger binding to ribosomal targets due to electrophilic reactivity, translating to higher clinical efficacy in leukemia .
Side Chain Modifications :
- Lengthening the side chain (e.g., homoharringtonine vs. harringtonine) improves target affinity and potency .
- This compound’s side chain length mirrors homoharringtonine, but the amide’s reduced electrophilicity may limit ribosomal inhibition .
Clinical and Preclinical Data
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